molecular formula C22H16ClN3O2 B6543599 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide CAS No. 932452-42-1

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide

Cat. No. B6543599
CAS RN: 932452-42-1
M. Wt: 389.8 g/mol
InChI Key: GXCPXVNJGPURBB-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide, also known as C2PQA, is a synthetic compound that has been studied for its potential therapeutic applications. C2PQA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for a variety of diseases.

Scientific Research Applications

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 activity by 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide leads to decreased inflammation and pain.
Biochemical and Physiological Effects
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, it has been shown to have anti-oxidant, anti-viral, and anti-fungal properties. It has also been shown to have anti-allergic, anti-arrhythmic, and anti-platelet aggregation properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide in lab experiments include its low toxicity, wide range of biological activities, and its ability to target specific cells or tissues. The limitations of using 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide in lab experiments include its low solubility in water and its low bioavailability.

Future Directions

The potential future directions for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide include further research into its anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, further research could be conducted into its potential use as a therapeutic agent for a variety of diseases, its potential use in drug delivery systems, and its potential use as an anti-allergen. Other potential future directions for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide include further research into its anti-oxidant, anti-viral, and anti-fungal properties, as well as its potential use as an anti-arrhythmic and anti-platelet aggregation agent.

Synthesis Methods

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide can be synthesized using a variety of methods. The most common method is the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl chloride with N-phenylacetamide in the presence of a base catalyst. This process typically yields a yield of greater than 90%.

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)25-22(28)26(19)14-20(27)24-17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCPXVNJGPURBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide

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